

# The Discovery and Development of DSM265: A Targeted Approach to a Novel Antimalarial

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**DSM265** is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery program aimed at a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum, dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth overview of the discovery and development history of **DSM265**, from initial target identification and lead optimization to preclinical evaluation and clinical trials. It details the compound's mechanism of action, structure-activity relationships, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. Key experimental methodologies are described, and quantitative data are presented in a structured format to facilitate analysis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the advancement of this promising antimalarial candidate.

#### Introduction: The Rationale for a New Antimalarial

The persistent global burden of malaria and the emergence of drug-resistant Plasmodium parasites necessitate the development of new antimalarial agents with novel mechanisms of action.[1] The pyrimidine biosynthesis pathway is essential for the parasite's synthesis of DNA and RNA, making it an attractive target for therapeutic intervention.[2] Unlike their human hosts, who can salvage pyrimidines from their environment, Plasmodium parasites are primarily dependent on the de novo synthesis of these essential building blocks. This metabolic vulnerability provides a therapeutic window for selective inhibition.[3]



A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The significant structural differences between the Plasmodium and human DHODH enzymes allow for the design of highly selective inhibitors.[4] This targeted approach led to the discovery of the triazolopyrimidine-based compound, **DSM265**, the first DHODH inhibitor to advance to clinical trials for the treatment of malaria.[2][4]

## **Discovery and Lead Optimization**

The discovery of **DSM265** was the result of a target-based screening and subsequent structure-guided lead optimization program.[2][5] An initial high-throughput screen identified a triazolopyrimidine series of compounds with inhibitory activity against P. falciparum DHODH (PfDHODH).[2] X-ray crystallography of the PfDHODH enzyme was instrumental in informing the medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this series.[2] This structure-activity relationship (SAR) study led to the identification of **DSM265** as a clinical candidate with potent and selective inhibition of PfDHODH.[2]

### **Mechanism of Action**

**DSM265** exerts its antimalarial effect by selectively inhibiting the enzymatic activity of Plasmodium DHODH.[2] This inhibition blocks the de novo pyrimidine biosynthesis pathway, thereby depriving the parasite of the necessary precursors for DNA and RNA synthesis.[2] This ultimately leads to the cessation of parasite growth and replication.[4] The high selectivity of **DSM265** for the parasite enzyme over the human ortholog is a key feature, contributing to its favorable safety profile.[6]





Click to download full resolution via product page

Figure 1: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.

## Preclinical Development In Vitro Activity

**DSM265** demonstrated potent activity against a range of P. falciparum strains, including those resistant to currently used antimalarials such as chloroquine and pyrimethamine.[4] The compound was equally effective against both the blood and liver stages of the parasite.[7]



| Parameter                | Value       | Assay/Strain                  |
|--------------------------|-------------|-------------------------------|
| _Pf_DHODH IC50           | 8.9 nM      | Enzyme Inhibition Assay       |
| P. falciparum (3D7) EC50 | 4.3 nM      | Parasite Growth Inhibition    |
| EC50 Range (9 strains)   | 1 - 4 ng/mL | In vitro blood-stage activity |

Table 1: In Vitro Activity of **DSM265**[4][8]

### **In Vivo Efficacy**

In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. **DSM265** demonstrated potent antimalarial activity in this model.[6]

| Parameter | Value       | Animal Model                      |
|-----------|-------------|-----------------------------------|
| ED90      | 3 mg/kg/day | P. falciparum SCID mouse<br>model |

Table 2: In Vivo Efficacy of DSM265[3]

## **Pharmacokinetics**

Preclinical pharmacokinetic studies in various animal models predicted a long elimination half-life in humans, suggesting the potential for single-dose treatment or weekly prophylaxis.[4]

| Species              | Dose                          | Cmax | Tmax | Half-life (t1/2) |
|----------------------|-------------------------------|------|------|------------------|
| Mouse                | 0.5 - 75 mg/kg<br>(oral)      | -    | -    | 2 - 4 hours      |
| Human<br>(predicted) | 200 - 400 mg<br>(single oral) | -    | -    | >100 hours       |

Table 3: Preclinical and Predicted Human Pharmacokinetics of DSM265[4][8]



### **Safety and Toxicology**

**DSM265** was well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs. [7] It was not mutagenic and showed high selectivity for the parasite enzyme over a panel of human enzymes and receptors.[4]

## Clinical Development Phase 1 Clinical Trials

The first-in-human Phase 1a/1b studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **DSM265** in healthy volunteers. The studies also included a component to assess the antimalarial activity in a controlled human malaria infection (CHMI) model.[9]

Phase 1a (Single Ascending Dose):

- Design: Double-blind, randomized, placebo-controlled.[9]
- Doses: 25 mg to 1200 mg.[9]
- Results: DSM265 was generally well-tolerated, with headache being the most common drugrelated adverse event. The pharmacokinetic profile confirmed a long elimination half-life.[9]

Phase 1b (Induced Blood-Stage Malaria):

- Design: Open-label, randomized, active-comparator controlled.[9]
- Treatment: 150 mg DSM265 vs. 10 mg/kg mefloquine.[9]
- Results: DSM265 demonstrated antimalarial activity, although parasite clearance was slower than with mefloquine. The estimated minimum inhibitory concentration (MIC) in blood was 1040 ng/mL, leading to a predicted single efficacious dose of 340 mg.[9]

| Parameter                               | DSM265 (150 mg)         | Mefloquine (10 mg/kg)   |
|-----------------------------------------|-------------------------|-------------------------|
| Log10 Parasite Reduction<br>Ratio (48h) | 1.55 (95% CI 1.42-1.67) | 2.34 (95% CI 2.17–2.52) |
| Parasite Clearance Half-life            | 9.4 h (8.7–10.2)        | 6.2 h (5.7–6.7)         |



#### Table 4: Phase 1b Antimalarial Activity of **DSM265**[9]

A subsequent Phase 1 trial evaluated the prophylactic activity of a single 400 mg dose of **DSM265** in a CHMI study using sporozoite inoculation.[10]

- Design: Randomized, double-blinded, placebo-controlled.[10]
- Dosing: 400 mg DSM265 or placebo administered 1 or 7 days before CHMI.[10]
- Results: A single 400 mg dose of **DSM265** provided complete protection when given 1 day before CHMI. Partial protection was observed when administered 7 days prior to challenge. [10][11]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. iddo.org [iddo.org]
- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection | Medicines for Malaria Venture [mmv.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of DSM265: A
   Targeted Approach to a Novel Antimalarial]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607214#discovery-and-development-history-of-dsm265]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com